molecular formula C8H7FIN B2355474 5-Cyclopropyl-2-fluoro-4-iodopyridine CAS No. 1034467-84-9

5-Cyclopropyl-2-fluoro-4-iodopyridine

Cat. No. B2355474
CAS RN: 1034467-84-9
M. Wt: 263.054
InChI Key: BBPWTPNPVSSCRJ-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-fluoro-4-iodopyridine is a pyridine derivative that has gained attention in various fields of research and industry due to its unique physical and chemical properties. It has a CAS Number of 1034467-84-9 and a molecular weight of 263.05 .

Scientific Research Applications

Pharmaceutical Development

5-Cyclopropyl-2-fluoro-4-iodopyridine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its incorporation into drug molecules can enhance binding affinity and metabolic stability due to the presence of fluorine, which is a common substituent in pharmaceuticals . The iodine moiety also offers a site for further functionalization through cross-coupling reactions.

Agricultural Chemistry

In agriculture, this compound serves as a precursor for the development of agrochemicals. The introduction of fluorine atoms into active ingredients can improve their physical and biological properties, leading to more effective pesticides and herbicides .

Material Science

The compound’s unique structure is explored in material science for the development of novel organic materials. Its ability to participate in various chemical reactions makes it a candidate for creating new polymers and coatings with potential industrial applications .

Chemical Synthesis

As a building block in organic synthesis, 5-Cyclopropyl-2-fluoro-4-iodopyridine is used to construct complex molecules. Its reactivity profile allows for selective transformations, making it a versatile reagent in the synthesis of heterocyclic compounds .

Environmental Science

Research in environmental science utilizes this compound to study the environmental fate of iodinated pyridines. Understanding its degradation pathways helps in assessing the environmental impact of related compounds .

Analytical Chemistry

In analytical chemistry, derivatives of 5-Cyclopropyl-2-fluoro-4-iodopyridine are used as standards and reagents in chromatographic methods and mass spectrometry, aiding in the detection and quantification of complex molecules .

Biochemistry

The electron-withdrawing effects of the fluorine atom make this compound an interesting subject in enzyme inhibition studies. It’s used to probe the biochemical pathways and understand the structure-activity relationships in biological systems .

Medical Research

In medical research, fluorinated pyridines, like 5-Cyclopropyl-2-fluoro-4-iodopyridine , are investigated for their potential use in radiolabeled compounds for imaging and therapy, particularly in cancer research .

Safety and Hazards

5-Cyclopropyl-2-fluoro-4-iodopyridine has some safety concerns. It has a GHS07 pictogram and a warning signal word. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Mechanism of Action

Mode of Action

As a pyridine derivative, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, π-π stacking, and halogen bonding, due to the presence of fluorine and iodine atoms. The cyclopropyl group may also contribute to its binding affinity and selectivity .

properties

IUPAC Name

5-cyclopropyl-2-fluoro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FIN/c9-8-3-7(10)6(4-11-8)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPWTPNPVSSCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(C=C2I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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